{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine
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Overview
Description
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine is an organic compound that features a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group and subsequent hydrazine formation. One common method involves the bromination of 4-(trifluoromethyl)benzyl alcohol to form 2-bromo-4-(trifluoromethyl)benzyl bromide. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylhydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Phenylmethylhydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine involves its interaction with molecular targets through its functional groups. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-Bromo-4’-(trifluoromethyl)acetophenone
Uniqueness
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, combined with a hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
887596-24-9 |
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Molecular Formula |
C8H8BrF3N2 |
Molecular Weight |
269.06 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8BrF3N2/c9-7-3-6(8(10,11)12)2-1-5(7)4-14-13/h1-3,14H,4,13H2 |
InChI Key |
LSHIGWDSPMTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CNN |
Origin of Product |
United States |
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